氮杂环丁-3-基-N,N-二甲基甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

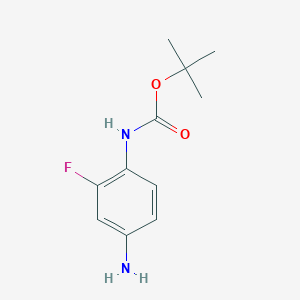

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a chemical compound that falls within the class of azetidines. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. The azetidine ring is known for its strained structure and reactivity, which makes it a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One approach involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, are converted into beta-(mesyloxy) imines. These can then be further reacted with potassium cyanide or sodium borohydride to yield 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner . Another method includes the polymerization of azetidine under the influence of cationic initiators, which can result in the formation of dimers and further polymerization to produce polymers with varying amino functions .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring that includes one nitrogen atom. This ring strain leads to unique chemical reactivity. For instance, the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones involves the Staudinger's ketene-imine cycloaddition, which is a reaction that takes advantage of the strained ring structure of azetidines .

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions due to their strained ring system. For example, the cationic polymerization of azetidine can lead to the formation of polymers with a mix of tertiary, secondary, and primary amino functions . Additionally, azetidines can be functionalized to produce compounds with potential antileishmanial activity, as seen in the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and their transformation into more active azetidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by their substituents. For instance, the introduction of chloro and azo groups can lead to compounds with antibacterial activity . The synthesis of N-substituted 3-chloro-2-azetidinones demonstrates the versatility of azetidine derivatives in medicinal chemistry, with the potential for high medicinal effectiveness . The characterization of these compounds often involves techniques such as IR, NMR, and elemental analysis to determine their structure and properties .

科学研究应用

神经激肽-1 受体拮抗剂

氮杂环丁-3-基-N,N-二甲基甲胺盐酸盐作为一种口服神经激肽-1 (h-NK1) 受体拮抗剂显示出很高的亲和力。该化合物对呕吐和抑郁的临床疗效相关的前临床试验有效 (Harrison 等,2001)。

抗惊厥特性

氮杂环丁-3-基-N,N-二甲基甲胺盐酸盐衍生物的研究显示在抗惊厥应用中具有显着潜力。发现这些化合物对最大电休克癫痫 (MES) 和皮下戊四氮唑 (sc-PTZ) 诱发的癫痫等模型有效 (Ghodke 等,2017)。

药物发现和药物化学

使用自由基加成法(Minisci 反应)将氮杂环丁-3-基引入杂芳基碱中在药物发现中发现了重要的应用。该方法被用于开发吉非替尼等 EGFR 抑制剂和抗疟疾药氢奎宁 (Duncton 等,2009)。

抗菌和抗结核活性

氮杂环丁-3-基衍生物已被合成并评估其抗菌和抗结核活性。该类别中的一些化合物对金黄色葡萄球菌和结核分枝杆菌等细菌菌株显示出有希望的结果 (Chandrashekaraiah 等,2014)。

氮杂环丁的聚合

与氮杂环丁-3-基-N,N-二甲基甲胺盐酸盐相关的化合物氮杂环丁在各种阳离子引发剂的影响下发生聚合。这个聚合过程和所得的聚合物结构在材料科学中具有影响 (Schacht 和 Goethals,1974)。

抗利什曼原虫剂

源自氮杂环丁的 N-(1-甲基-1H-吲哚-3-基)亚甲烯胺和氮杂环丁-2-酮已被评估其对利什曼原虫主要致病原的抗利什曼原虫活性,显示出抗寄生虫活性显着提高 (Singh 等,2012)。

属性

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMVFXWYLCCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630496 |

Source

|

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride | |

CAS RN |

741287-55-8 |

Source

|

| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)